molecular formula C11H12ClNO3S B1285591 1-Acetyl-2-methylindoline-5-sulfonyl chloride CAS No. 841275-78-3

1-Acetyl-2-methylindoline-5-sulfonyl chloride

Cat. No.: B1285591
CAS No.: 841275-78-3
M. Wt: 273.74 g/mol
InChI Key: VMIKNPLJAZXOOM-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its solid physical form and is typically stored at ambient temperature.

Preparation Methods

The synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride involves several steps. One common method includes the reaction of 1-acetyl-2-methylindoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Acetyl-2-methylindoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-2-methylindoline-5-sulfonyl chloride is utilized in diverse scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-methylindoline-5-sulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

1-Acetyl-2-methylindoline-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

  • 1-Acetyl-2-methylindoline-5-sulfonyl fluoride
  • 1-Acetyl-2-methylindoline-5-sulfonyl bromide
  • 1-Acetyl-2-methylindoline-5-sulfonyl iodide

These compounds share similar chemical structures but differ in their reactivity and applications. The chloride derivative is often preferred due to its balanced reactivity and availability.

Properties

IUPAC Name

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIKNPLJAZXOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585363
Record name 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841275-78-3
Record name 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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